4-{6-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine
Description
4-{6-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine is a complex organic compound featuring a benzodioxole moiety, a piperazine ring, a pyrimidine ring, and a morpholine ring
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-15-22-19(13-20(23-15)25-8-10-28-11-9-25)24-4-6-26(7-5-24)21(27)16-2-3-17-18(12-16)30-14-29-17/h2-3,12-13H,4-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWVMVPWDAEMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine typically involves multi-step organic synthesisCommon reagents used in these steps include catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl, and cesium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine and morpholine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, catalytic palladium for coupling reactions, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while substitution reactions can introduce various functional groups into the piperazine and morpholine rings.
Scientific Research Applications
4-{6-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The piperazine and morpholine rings can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
Piperonyl alcohol: Contains a benzodioxole moiety and is used in various chemical applications.
3,4-(Methylenedioxy)acetophenone: Another compound with a benzodioxole moiety, used in organic synthesis.
Uniqueness
4-{6-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine is unique due to its combination of multiple functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
